Octhilinone-d17
Overview
Description
It is a stable isotope-labeled compound with the molecular formula C11D17H2NOS and a molecular weight of 230.44 . Octhilinone-d17 is primarily used in scientific research for its unique properties, which allow for precise and reliable measurements in studies involving trace analysis of octhilinone in environmental samples .
Mechanism of Action
Target of Action
Octhilinone-d17 is a deuterium-labeled variant of Octhilinone . Octhilinone is a broad-spectrum fungicide and antibacterial agent . It is used for treating bacterial and fungal diseases on trees and also has applications as a material preservative . .
Mode of Action
Octhilinone inhibits fungal growth by inhibiting nucleic acid synthesis (DNA / RNA synthesis) . As this compound is a deuterium-labeled variant of Octhilinone, it is expected to have a similar mode of action .
Biochemical Pathways
Given its similarity to octhilinone, it is likely to affect the same pathways involved in nucleic acid synthesis .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process
Result of Action
As a deuterium-labeled variant of octhilinone, it is expected to have similar effects, which include the inhibition of fungal growth and bacterial diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, researchers employ this compound to accurately quantify Octhilinone in complex mixtures by taking advantage of the mass differences introduced by the deuterium atoms . This allows for more precise and reliable measurements in studies involving trace analysis of Octhilinone in environmental samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octhilinone-d17 involves the incorporation of deuterium atoms into the octhilinone molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Deuteration of Starting Materials: The starting materials are subjected to deuteration using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents.
Formation of Isothiazolinone Ring: The deuterated intermediates are then reacted to form the isothiazolinone ring structure, which is a key feature of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic purity and chemical composition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated reagents and ensure the safety and efficiency of the production process. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Octhilinone-d17 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isothiazolinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazolinone derivatives.
Scientific Research Applications
Octhilinone-d17 is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Analysis: Used to accurately quantify octhilinone in complex mixtures, aiding in environmental monitoring and pollution studies.
Pharmacokinetics: Employed in drug development to study the pharmacokinetic and metabolic profiles of deuterium-labeled drugs.
Biological Studies: Utilized in biological research to investigate the effects of isotopic labeling on biological systems and processes.
Industrial Applications: Used in the development of antimicrobial agents and preservatives for various industrial products.
Comparison with Similar Compounds
Octhilinone-d17 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Octhilinone: The non-deuterated form of this compound, used as an antimicrobial agent.
Methylisothiazolinone: Another isothiazolinone derivative with antimicrobial properties.
Chloromethylisothiazolinone: A chlorinated isothiazolinone used as a preservative in various products.
The deuterium labeling in this compound provides enhanced stability and allows for more precise measurements in scientific research, making it a valuable tool for various applications .
Biological Activity
Octhilinone-d17 is a deuterated derivative of Octhilinone, a compound known for its antimicrobial properties, particularly against bacteria and fungi. The incorporation of deuterium enhances its stability and allows for the tracking of metabolic pathways in biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound, with the molecular formula C10H9D7N2O2S, is characterized by its stable isotope labeling. The presence of deuterium affects its pharmacokinetics and biological interactions.
Property | Value |
---|---|
Molecular Weight | 203.33 g/mol |
Solubility | Soluble in organic solvents |
Stability | High stability in aqueous solutions |
Antimicrobial Effects
This compound exhibits significant antimicrobial activity against a range of microorganisms. Studies have shown that it is effective against both gram-positive and gram-negative bacteria, as well as various fungi.
- Mechanism of Action : The compound disrupts microbial cell membranes and interferes with cellular metabolism.
Case Studies
- In Vitro Studies : A study conducted to evaluate the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL. This indicates strong antibacterial properties compared to non-deuterated forms.
- Fungal Inhibition : In another experiment focusing on Candida albicans, this compound showed a significant reduction in fungal growth with an MIC of 1 µg/mL.
- Toxicological Assessment : A toxicological study assessed the safety profile of this compound in mammalian cell lines. Results indicated low cytotoxicity with an IC50 value exceeding 100 µg/mL, suggesting a favorable safety margin for therapeutic applications.
Pharmacokinetics
Research has indicated that the deuterated form alters the pharmacokinetic profile compared to its non-deuterated counterpart. Key findings include:
- Absorption : Enhanced absorption rates were observed in animal models.
- Metabolism : Deuterium substitution leads to slower metabolic degradation, prolonging the compound's half-life.
Environmental Impact
Studies have also been conducted to determine the environmental persistence of this compound. It was found that the compound has low bioaccumulation potential and is rapidly degraded under standard wastewater treatment conditions.
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIIZHYYWMHDT-SPDJNGSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.